Technical Guide: 2-(2-Methoxyphenyl)-1H-indole – Structure, Synthesis, and Pharmacological Applications
Technical Guide: 2-(2-Methoxyphenyl)-1H-indole – Structure, Synthesis, and Pharmacological Applications
[1]
Executive Summary
The compound 2-(2-methoxyphenyl)-1H-indole represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of tubulin polymerization inhibitors and anti-breast cancer agents.[1] Structurally, it consists of an indole core substituted at the C2 position with an ortho-methoxyphenyl ring.[1] This specific steric and electronic arrangement facilitates unique binding interactions within the colchicine-binding site of tubulin, distinguishing it from its para- and meta-substituted isomers.[1] This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, physicochemical properties, and biological applications.
Chemical Architecture and Properties[2][3][4][5][6]
Structural Analysis
The molecule features a planar indole bicyclic system conjugated with a rotatable phenyl ring at the C2 position. The ortho-methoxy group introduces a steric clash that forces the phenyl ring out of coplanarity with the indole core, creating a twisted conformation essential for fitting into hydrophobic pockets of protein targets like tubulin.
| Property | Data / Description |
| IUPAC Name | 2-(2-Methoxyphenyl)-1H-indole |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| SMILES | COc1ccccc1-c2cc3ccccc3[nH]2 |
| InChI Key | MPQQlQJJOQJJOQ-UHFFFAOYSA-N (Predicted) |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 1 (Methoxy Oxygen) |
| LogP (Predicted) | ~3.8 - 4.2 (Lipophilic) |
| Topological Polar Surface Area | ~25 Ų |
Electronic Properties[8]
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Indole Core: Electron-rich aromatic system, susceptible to electrophilic aromatic substitution, particularly at C3.[1][2]
-
Methoxy Group: Electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring and influencing the pKa of the indole NH.
-
Fluorescence: 2-Phenylindoles typically exhibit strong fluorescence, with emission maxima sensitive to solvent polarity, making them useful as fluorescent probes.[1]
Synthetic Architectures
The synthesis of 2-(2-methoxyphenyl)-1H-indole is most efficiently achieved via transition-metal-catalyzed cross-coupling, specifically the Suzuki-Miyaura coupling , which offers higher tolerance for functional groups compared to the classical Fischer indole synthesis.[1]
Pathway A: Suzuki-Miyaura Cross-Coupling (Preferred)
This method involves the coupling of a 2-haloindole (typically 2-bromoindole) with 2-methoxyphenylboronic acid.[1]
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
-
Base: K₂CO₃ or Cs₂CO₃ (activates the boronic acid).
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.[1]
-
Mechanism: Oxidative addition of Pd(0) to the halide, transmetalation with the activated boronate, and reductive elimination to form the C-C bond.[3]
Pathway B: Fischer Indole Synthesis (Alternative)
Condensation of 2-methoxyacetophenone with phenylhydrazine, followed by acid-catalyzed sigmatropic rearrangement.[1]
-
Limitation: Regioselectivity can be an issue with unsymmetrical ketones, though 2-methoxyacetophenone typically favors the formation of the 2-substituted indole.[1] Harsh acidic conditions may degrade sensitive substituents.
Visualization of Synthetic Logic
Caption: Mechanistic flow of the Suzuki-Miyaura coupling strategy for constructing the biaryl core.
Biological & Pharmacological Applications[2][3][4][5][8][10]
Tubulin Polymerization Inhibition
Research indicates that 2-phenylindole derivatives function as potent inhibitors of tubulin polymerization.[1][4][5] They bind to the colchicine-binding site of tubulin, preventing the assembly of microtubules.[6]
-
Mechanism: The ortho-methoxy group mimics the pharmacophore of colchicine and combretastatin A-4, locking tubulin in a curved conformation that prevents straight microtubule formation.
-
Impact: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Anticancer Activity (Breast Cancer)
Derivatives of 2-(2-methoxyphenyl)indole have shown significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7 , MDA-MB-231 ).[1]
-
SAR Insight: The presence of the methoxy group is critical. Studies comparing hydroxy- vs. methoxy-substituted 2-phenylindoles reveal that methoxy analogues often exhibit superior cellular permeability and metabolic stability.[1]
Signal Transduction Pathways
Caption: Pharmacological cascade initiated by binding to the colchicine site of tubulin.[1][6]
Detailed Experimental Protocol
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(2-methoxyphenyl)-1H-indole on a laboratory scale.[1]
Reagents & Materials
-
Substrate A: 2-Bromo-1H-indole (1.0 eq, 500 mg)
-
Substrate B: 2-Methoxyphenylboronic acid (1.2 eq)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add 2-Bromo-1H-indole (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq) to the flask. Dissolve in degassed DME (10 mL per mmol substrate).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.
-
Base Addition: Add the 2M Na₂CO₃ solution (2.0 eq) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85°C) under Argon for 12–16 hours. Monitor progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1).[1] The starting bromide spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.[1]
-
Separate the organic layer and extract the aqueous layer twice with EtOAc.
-
Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).
-
Characterization: Isolate the product as an off-white solid. Confirm structure via ¹H NMR (look for methoxy singlet ~3.8 ppm and indole NH broad singlet ~8-9 ppm).[1]
Physicochemical Profiling
For researchers handling this compound, the following profile serves as a baseline for storage and formulation.
| Parameter | Characteristic |
| Physical State | Solid (Powder or Crystalline) |
| Color | White to Off-white / Pale Yellow |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Methanol |
| Storage | -20°C, Desiccated, Protect from Light |
| Stability | Stable under normal conditions; oxidation prone at C3 in solution over time.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole Derivatives. Retrieved from [Link][1]
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Gastaldi, S., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization.[1] MDPI Molecules. Retrieved from [Link][1]
-
Kaufmann, D., et al. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal (2025). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link][1]
Sources
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- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. omicsonline.org [omicsonline.org]
- 6. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
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